N-(1H-benzimidazol-5-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N-(1H-BENZIMIDAZOL-6-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-BENZIMIDAZOL-6-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the isoindole moiety: The isoindole ring can be introduced through a cyclization reaction involving a phthalic anhydride derivative.
Linking the two moieties: The final step involves the formation of the amide bond between the benzimidazole and isoindole units, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction of the compound could target the carbonyl groups in the isoindole ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in both benzimidazole and isoindole moieties can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole and isoindole derivatives.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, including DNA and proteins, while the isoindole ring could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antifungal, antiviral, and anticancer activities.
Isoindole derivatives: Studied for their potential in drug development and materials science.
Uniqueness
The combination of benzimidazole and isoindole moieties in N-(1H-BENZIMIDAZOL-6-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE makes it unique, potentially offering enhanced biological activity and specificity compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C18H14N4O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H14N4O3/c23-16(21-11-5-6-14-15(9-11)20-10-19-14)7-8-22-17(24)12-3-1-2-4-13(12)18(22)25/h1-6,9-10H,7-8H2,(H,19,20)(H,21,23) |
InChI Key |
CKXSBDVQCHEFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
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